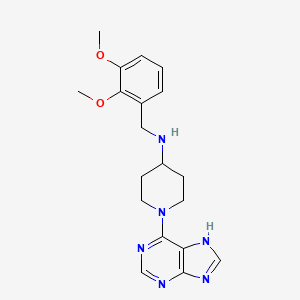

![molecular formula C21H23N5O2 B5588543 4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588543.png)

4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone" typically involves nucleophilic substitution reactions, cyclization processes, and the introduction of various substituents to achieve the desired molecular architecture. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported through reactions that involve the use of specific reagents and conditions tailored to promote the formation of the pyrazolo[1,5-a]pyrimidine core, followed by subsequent functionalization steps (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of the pyrazolo[1,5-a]pyrimidine moiety, which is crucial for their biological activity. Crystallographic studies provide insights into the geometry, conformation, and electronic structure of these compounds, revealing the intricate interplay between molecular architecture and biological function (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of "4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone" and related compounds is influenced by their functional groups. These molecules undergo a variety of chemical reactions, including nucleophilic substitutions and cyclizations, which are fundamental for their synthesis and functionalization. Their chemical properties are defined by the presence of reactive sites that facilitate interactions with biological targets (Mekky et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular composition and structural features. These properties are crucial for understanding the compound's behavior in biological systems and its suitability for pharmaceutical applications. Studies on related compounds have detailed these aspects, providing a foundation for the development of new therapeutic agents (Shawish et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a vital role in the biological activity of these compounds. The pyrazolo[1,5-a]pyrimidine core, along with piperazine and other substituents, contribute to the compound's interaction with biological targets. These interactions are key to the compound's potential therapeutic effects and are the focus of ongoing research aimed at elucidating the mechanisms underlying their biological activities (Abdellatif et al., 2014).

Aplicaciones Científicas De Investigación

Antiproliferative and Anticancer Activity

A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Compounds within this series exhibited significant activity, highlighting the potential of such compounds as anticancer agents. The study suggests further research into the most promising compounds for potential therapeutic applications (Mallesha et al., 2012).

Antimicrobial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker demonstrated potent antibacterial efficacies and biofilm inhibition activities, surpassing those of reference drugs like Ciprofloxacin. These compounds were effective against a range of bacterial strains, including E. coli, S. aureus, and MRSA, suggesting their potential as novel antibacterial agents with significant biofilm inhibition capabilities (Mekky & Sanad, 2020).

Enzyme Inhibition and Protein Interaction

Two novel pyrazolo[1,5-a]pyrimidine derivatives demonstrated effective antibacterial activity and exhibited significant interactions with bovine serum albumin (BSA), indicating potential applications in studying drug-protein interactions and developing antibacterial compounds with specific pharmacokinetic properties (He et al., 2020).

Synthesis and Chemical Properties

A variety of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized, highlighting the chemical versatility and potential utility of these compounds in various scientific research fields. These derivatives showcase a range of biological activities and properties, underscoring the importance of continued research into their synthesis, characterization, and application (Chern et al., 2004; Rahmouni et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-13-5-7-17(8-6-13)25-11-16(4)24(12-20(25)27)21(28)18-10-19-22-14(2)9-15(3)26(19)23-18/h5-10,16H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTHNOYZMRXONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)C2=NN3C(=CC(=NC3=C2)C)C)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5588467.png)

![3-[(2,4-dichlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5588471.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5588485.png)

![(3S*,4R*)-4-(4-fluorophenyl)-1-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5588486.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5588508.png)

![2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5588545.png)

![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)

![N-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,5-pentanediamine dihydrochloride](/img/structure/B5588564.png)

![1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one](/img/structure/B5588568.png)

![4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)

![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588581.png)

![2-[4-(dimethylamino)benzylidene]-5-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5588595.png)